molecular formula C17H18N6O B12246341 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B12246341
M. Wt: 322.4 g/mol
InChI Key: SOZQPHYBNCBUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine is unique due to its combination of the oxadiazole and pyrido[2,3-d]pyrimidine moieties, which confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

2-cyclopropyl-5-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H18N6O/c1-2-13-14(18-7-1)19-10-20-15(13)23-8-5-12(6-9-23)17-22-21-16(24-17)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2

InChI Key

SOZQPHYBNCBUJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.